molecular formula C10H12N2O B3322529 3-cyano-4-isopropyl-6-methyl-2(1H)-pyridinone CAS No. 146881-63-2

3-cyano-4-isopropyl-6-methyl-2(1H)-pyridinone

Cat. No.: B3322529
CAS No.: 146881-63-2
M. Wt: 176.21 g/mol
InChI Key: GZNMYDYALSFMOX-UHFFFAOYSA-N
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Description

3-cyano-4-isopropyl-6-methyl-2(1H)-pyridinone, also known as CPY-14, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a range of biochemical and physiological effects, and its mechanism of action has been investigated in detail. In

Scientific Research Applications

Physical and Structural Studies

3-cyano-4-isopropyl-6-methyl-2(1H)-pyridinone and related compounds have been the subject of various physical and structural studies. Nelson et al. (1988) prepared a series of 3-hydroxy-2-methyl-4(1H)-pyridinones with different substituents and analyzed their structures using X-ray diffraction, mass spectrometry, infrared, and proton NMR spectroscopies. These studies are essential for understanding the molecular properties and potential applications of these compounds (Nelson, Karpishin, Rettig, & Orvig, 1988).

Catalysis in Synthesis

The compound has been used in catalytic processes for synthesizing various analogues. Beheshtia et al. (2010) demonstrated the use of DABCO as an efficient catalyst for synthesizing 3-cyano-2(1H)-pyridinones and their 2-imino analogues. This highlights the compound's role in facilitating chemical reactions, particularly in organic synthesis (Beheshtia, Khorshidi, Heravi, & Baghernejad, 2010).

Reactions and Transformations

Mekheimer et al. (1997) explored the reaction of 4-hydroxy-6-methyl-2-pyridone with various compounds, leading to the formation of different pyridinone systems. This research provides valuable insights into the reactivity and potential applications of 3-cyano-pyridinones in creating new chemical entities (Mekheimer, Mohamed, & Sadek, 1997).

Spectrometric Analysis

Marinkovic et al. (2009) conducted a detailed study on the spectrometric analysis of 3-cyano-4-(substituted phenyl)-6-phenyl-2(1H)-pyridinones. This research is crucial for understanding the behavior of these compounds under different conditions and can inform their applications in various fields (Marinkovic, Vasiljevic, Laušević, & Jovanović, 2009).

Crystallographic Studies

Gerhardt and Bolte (2015) reported on the crystal structures of 3-cyano-6-hydroxy-4-methyl-2-pyridone (CMP) in different forms, including cocrystals. This study contributes to the understanding of the solid-state chemistry of these compounds, which is vital for their potential use in material sciences (Gerhardt & Bolte, 2015).

Properties

IUPAC Name

6-methyl-2-oxo-4-propan-2-yl-1H-pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-6(2)8-4-7(3)12-10(13)9(8)5-11/h4,6H,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZNMYDYALSFMOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)C#N)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-cyanoacetamide (35.1 g, 417 mmol) and t-BuOK (42.5 g, 379 mmol) in DMSO (631 ml) was added 5-methyl-3-hexen-2-one (50.0 ml, 379 mmol) under N2 atmosphere. The mixture was stirred at 23° C. for 30 min and then additional t-BuOK (127 g, 1137 mmol) was added. The N2 gas was displaced by O2 gas and the mixture was stirred for 45 h at 23° C. under oxygen. The mixture was cooled to 0° C., diluted with H2O (200 ml) and HCl (5N, 227 ml, slowly added). The mixture was stirred for 15 min at 0° C. and the solid was filtered with Buchner funnel. The solid was washed with H2O (1500 ml) and dried with hot-air (55° C., 16 h) to give 6-methyl-2-oxo-4-(propan-2-yl)-1,2-dihydropyridine-3-carbonitrile (26.6 g, 40% yield). 1H NMR (400 MHz, CDCl3): δ 6.14 ppm (s, 1H), 3.25-3.29 (m, 1H), 2.45 (s, 3H), 1.26 (d, J=6.8 Hz, 6H); LC-MS: m/z 177.1 [M+1], 198.9 [M+23].
Quantity
35.1 g
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reactant
Reaction Step One
Quantity
42.5 g
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reactant
Reaction Step One
Quantity
50 mL
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reactant
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Quantity
631 mL
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solvent
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127 g
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reactant
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
Reaction Step Four
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Quantity
200 mL
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solvent
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0 (± 1) mol
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Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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